molecular formula C9H11ClN2O3 B2363394 Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1946822-87-2

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2363394
CAS No.: 1946822-87-2
M. Wt: 230.65
InChI Key: OCYLVKFPPOUTAM-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a chlorocarbonyl (-COCl) group at position 5, a propyl chain at position 1, and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₉H₁₁ClN₂O₃, with a molecular weight of 230.65 g/mol. The propyl substituent enhances lipophilicity compared to shorter alkyl chains, influencing solubility and reactivity in organic media .

Properties

IUPAC Name

methyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-3-4-12-7(8(10)13)5-6(11-12)9(14)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLVKFPPOUTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Propyl Hydrazine with β-Ketoesters

A widely used method involves reacting propyl hydrazine with β-ketoesters such as methyl 3-oxopentanoate. This reaction proceeds via enolate formation, followed by cyclization to generate the pyrazole ring.

Example Protocol:

  • Reactants : Methyl 3-oxopentanoate (1.0 equiv), propyl hydrazine (1.2 equiv).
  • Solvent : Anhydrous ethanol (300 mL).
  • Conditions : Stirring at −5°C for 2 hours, followed by reflux.
  • Workup : Ethyl acetate extraction, drying over $$ \text{Na}2\text{SO}4 $$, and solvent removal.
  • Yield : 92% (methyl 5-propyl-1H-pyrazole-3-carboxylate as intermediate).

Mechanistic Insight :
The hydrazine attacks the ketone carbonyl, forming a hydrazone intermediate. Intramolecular cyclization eliminates water, yielding the pyrazole ring. Steric and electronic effects from the propyl group influence regioselectivity, favoring substitution at position 1.

Alternative Route: Japp-Klingemann Reaction

The Japp-Klingemann reaction couples diazonium salts with β-ketoesters to form hydrazones, which cyclize under acidic conditions. While less common for this compound, it offers a route to functionalized pyrazoles.

Key Steps:

  • Diazotization : Aniline derivatives are converted to diazonium tosylates.
  • Coupling : Reaction with methyl 3-oxopentanoate forms a hydrazone.
  • Cyclization : Acid-catalyzed ring closure yields the pyrazole core.

Limitations : Lower yields (60–70%) and byproduct formation necessitate rigorous purification.

Conversion to Chlorocarbonyl Derivative

Thionyl Chloride-Mediated Chlorination

The carboxylic acid intermediate (5-carboxy-1-propyl-1H-pyrazole-3-carboxylic acid methyl ester) is treated with $$ \text{SOCl}_2 $$ to form the acid chloride.

Optimized Protocol:

  • Reactants : Carboxylic acid (1.0 equiv), $$ \text{SOCl}_2 $$ (2.5 equiv).
  • Solvent : 1,2-Dichloroethane (15 mL per 0.01 mol acid).
  • Conditions : Reflux at 80°C for 2 hours.
  • Workup : Solvent removal under reduced pressure yields the crude chloride.
  • Yield : 85–90% (purity >95% by NMR).

Critical Parameters :

  • Excess $$ \text{SOCl}_2 $$ ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis back to the acid.

Oxalyl Chloride as Alternative Chlorinating Agent

For acid-sensitive substrates, oxalyl chloride with catalytic $$ \text{DMF} $$ offers milder conditions.

Procedure:

  • Reactants : Carboxylic acid (1.0 equiv), oxalyl chloride (3.0 equiv), $$ \text{DMF} $$ (1 drop).
  • Solvent : Dichloromethane (10 mL per 1 g acid).
  • Conditions : Stirring at 25°C for 4 hours.
  • Yield : 88%.

Advantages :

  • Lower temperatures reduce side reactions.
  • $$ \text{DMF} $$ catalyzes chloride formation via a Vilsmeier-Haack complex.

Data Tables and Comparative Analysis

Table 1. Comparison of Chlorination Methods

Parameter Thionyl Chloride Oxalyl Chloride
Temperature 80°C 25°C
Reaction Time 2 hours 4 hours
Yield 90% 88%
Byproducts $$ \text{SO}_2 $$, HCl $$ \text{CO} $$, $$ \text{CO}_2 $$
Scalability Industrial preference Lab-scale suitability

Table 2. Spectral Data for Key Intermediates

Compound $$ ^1\text{H NMR} $$ (CDCl₃) δ (ppm) IR (cm⁻¹)
Methyl 5-propyl-1H-pyrazole-3-carboxylate 1.37 (t, $$ J = 7.5 $$ Hz, 3H), 2.95 (q, $$ J = 7.5 $$ Hz, 2H), 3.88 (s, 3H) 1720 (C=O), 1600 (C=N)
5-Chlorocarbonyl intermediate 1.42 (t, $$ J = 7.3 $$ Hz, 3H), 3.92 (s, 3H), 6.78 (s, 1H) 1775 (C=OCl), 1725 (C=O)

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The propyl group’s steric bulk directs substitution to position 1. However, trace amounts of 1-methyl or 1-isobutyl isomers may form if starting materials are impure.

Mitigation :

  • Use freshly distilled propyl hydrazine.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).

Hydrolysis of Acid Chloride

Exposure to moisture converts the chlorocarbonyl group back to carboxylic acid.

Solutions :

  • Conduct chlorination under inert atmosphere (N₂/Ar).
  • Store the product in anhydrous solvents (e.g., THF, DCM).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The chlorocarbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate exhibits several important chemical behaviors:

  • Substitution Reactions : The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
  • Reduction : The chlorocarbonyl group can be reduced to form an alcohol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions allow for the formation of various derivatives that can be tailored for specific applications .

Chemistry

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical transformations makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules. It has been investigated for its potential effects on various biological pathways, particularly in drug development .

Medicine

The compound has shown promise in pharmaceutical applications, particularly as a lead compound in developing therapeutic agents. Its derivatives have been explored for anti-inflammatory and anti-cancer activities, showcasing its potential in medicinal chemistry .

Industry

In industrial chemistry, this compound is employed in producing agrochemicals and other industrial chemicals. Its versatility allows it to be integrated into various chemical processes, enhancing efficiency and product diversity .

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

  • Antiviral Screening : Research has identified pyrazole-based compounds as potential inhibitors of HIV, demonstrating the utility of this compound in antiviral drug discovery .
  • Synthesis of Novel Derivatives : A study focused on synthesizing new pyrazole derivatives revealed that modifications to the methyl 5-(chlorocarbonyl)-1-propyl structure could lead to compounds with enhanced biological activity .
  • Agrochemical Development : The compound has been utilized in synthesizing agrochemicals that exhibit improved efficacy against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate depends on its specific applicationThe chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and applications. Below is a detailed comparison of Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate with structurally related compounds:

Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
Methyl 1H-pyrazole-3-carboxylate Methyl ester (3), H (1, 5) C₅H₆N₂O₂ 126.11 -COOCH₃ Ester hydrolysis; intermediate in drug synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde Methyl (1), aldehyde (4) C₅H₆N₂O 110.11 -CHO Aldehyde reactivity (e.g., condensation)
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl (1), carboxylic acid (3) C₅H₆N₂O₂ 126.11 -COOH Acid-catalyzed reactions; metal coordination
Target Compound Propyl (1), methyl ester (3), -COCl (5) C₉H₁₁ClN₂O₃ 230.65 -COCl, -COOCH₃ Acylating agent; nucleophilic substitution

Key Differences and Implications

Reactivity :

  • The chlorocarbonyl group in the target compound enables acylations (e.g., with amines or alcohols), unlike Methyl 1H-pyrazole-3-carboxylate or its carboxylic acid analog, which lack this electrophilic site .
  • Compared to 1-Methyl-1H-pyrazole-4-carbaldehyde, the target compound’s ester and chlorocarbonyl groups offer dual reactivity, expanding its utility in multi-step syntheses.

Lipophilicity: The propyl chain at position 1 increases hydrophobicity (logP ~2.1 estimated) compared to methyl-substituted analogs (logP ~0.5–1.2), enhancing solubility in non-polar solvents .

Synthetic Challenges :

  • Introduction of the chlorocarbonyl group requires careful handling (e.g., using thionyl chloride or phosgene), unlike the simpler esterification or oxidation steps for carboxylic acid/aldehyde derivatives .

Research Findings

  • Crystallography : Pyrazole derivatives like the target compound often require advanced structural analysis tools (e.g., SHELX programs for crystallographic refinement) due to their complex substituent arrangements .
  • Lumping Strategies : In computational chemistry, pyrazole esters with similar substituents (e.g., methyl vs. propyl) may be "lumped" as surrogates in reaction modeling, though the chlorocarbonyl group’s distinct reactivity necessitates separate treatment .

Biological Activity

Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Molecular Characteristics:

  • Molecular Formula: C9H11ClN2O3
  • Molar Mass: 230.65 g/mol
  • Density: 1.33 g/cm³
  • Boiling Point: 346.8°C (predicted)
  • pKa: -2.55 (predicted) .

Synthesis

The compound is synthesized through a series of chemical reactions involving pyrazole derivatives and chlorocarbonyl reagents. A common method includes:

  • Reaction of 1-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
  • Esterification with methanol to yield this compound .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds derived from pyrazoles have shown inhibitory effects on various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the inhibition of telomerase activity and modulation of gene expression associated with tumor growth .

Case Study:
In a study examining the antitumor effects of pyrazole derivatives, several compounds demonstrated IC50 values ranging from 1.7 μM to 36.1 μM against different cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory and Analgesic Properties

The pyrazole structure is recognized for its anti-inflammatory and analgesic effects, akin to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound may serve as a precursor for developing new anti-inflammatory agents .

Research Findings:
A series of pyrazole derivatives were tested for anti-inflammatory activity in animal models, showing comparable efficacy to established NSAIDs such as indomethacin .

The biological activity of this compound can be attributed to:

  • Covalent Bond Formation: The chlorocarbonyl group can react with nucleophilic sites on proteins, altering their function.
  • Hydrolysis: The ester group can hydrolyze to release biologically active metabolites that may exert therapeutic effects .

Medicinal Chemistry

This compound serves as an intermediate in synthesizing various biologically active molecules, particularly in drug development targeting inflammatory diseases and cancers .

Agricultural Chemistry

This compound is also explored for use in agrochemicals, including herbicides and fungicides, due to its reactive functional groups .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential steps:

  • Cyclization : Reacting a hydrazine derivative with α,β-unsaturated carbonyl precursors to form the pyrazole core.
  • Chlorination : Using thionyl chloride (SOCl₂) to convert a carboxylic acid intermediate into the chlorocarbonyl group.
  • Esterification : Methanol is employed to esterify the intermediate, with acid catalysts (e.g., H₂SO₄) enhancing efficiency .
    Key variables : Temperature (60–80°C for chlorination), solvent polarity (acetonitrile improves solubility), and catalyst choice. Yields >70% are achievable with strict anhydrous conditions to prevent hydrolysis of the chlorocarbonyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., propyl group δ ~0.9–1.6 ppm; pyrazole ring protons δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and chlorocarbonyl (C-Cl at ~550–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₁ClN₂O₃; theoretical MW 230.65 g/mol) and fragmentation patterns .

Q. What safety precautions are essential during handling?

  • Reactivity : The chlorocarbonyl group is moisture-sensitive; reactions require inert atmospheres (N₂/Ar) to avoid HCl release.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How does the propyl substituent influence physicochemical properties compared to methyl analogs?

  • Lipophilicity : The propyl group increases logP by ~0.5–1.0 units, enhancing membrane permeability (predicted via computational tools like MarvinSketch).
  • Solubility : Reduced aqueous solubility compared to methyl analogs (e.g., <1 mg/mL in water), necessitating DMSO or ethanol as solvents for biological assays .
    Experimental validation : HPLC retention time shifts under reversed-phase conditions correlate with hydrophobicity trends .

Q. What methodologies optimize regioselectivity in nucleophilic substitutions at the chlorocarbonyl site?

  • Nucleophile Screening : Amines (e.g., benzylamine) react preferentially at the chlorocarbonyl over the ester group under mild conditions (0–5°C, THF solvent).
  • Kinetic Studies : Pseudo-first-order rate constants (k) vary with nucleophile strength (e.g., kₐₘᵢₙₑ > kₐₗcₒₕₒₗ) .
    Advanced tip : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. How can computational chemistry guide SAR studies for drug design?

  • Docking Simulations : Pyrazole derivatives show affinity for kinase targets (e.g., EGFR) via H-bonding with the carboxylate and hydrophobic interactions with the propyl chain .
  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ~30–40%) and CYP3A4 metabolism risks .
    Validation : Correlate in silico results with in vitro IC₅₀ assays (e.g., cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293).
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolysis to carboxylic acid derivatives) that may skew activity .

Methodological Resources

Q. Table 1: Comparative Reactivity of Pyrazole Derivatives

CompoundSubstituentsChlorocarbonyl Reactivity (k, M⁻¹s⁻¹)Biological Activity (IC₅₀, μM)
Methyl (1-propyl) analog-COCl, -COOMe, -C₃H₇1.2 × 10⁻³12.5 (EGFR inhibition)
Ethyl (1-methyl) analog []-COCl, -COOEt, -CH₃0.9 × 10⁻³18.7
Carboxylic acid derivative [4]-COOH, -CH₃N/A>100

Q. Table 2: Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)Purity (HPLC)
Acetonitrile37.57898.5
Ethanol24.36595.2
THF7.57297.8

Key Recommendations for Researchers

  • Prioritize anhydrous conditions and low temperatures during chlorocarbonyl reactions.
  • Use computational tools to pre-screen derivatives before synthesis.
  • Standardize biological assays to minimize variability in activity data.

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